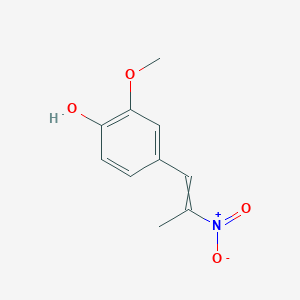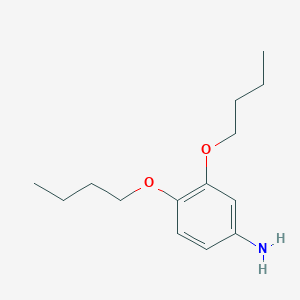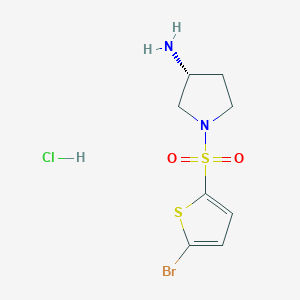
(R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a bromothiophene moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated to yield 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a suitable amine to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
科学的研究の応用
Chemistry
In chemistry, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
作用機序
The mechanism of action of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- ®-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a unique and valuable molecule for research and industrial applications.
特性
分子式 |
C8H12BrClN2O2S2 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC名 |
(3R)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-4-3-6(10)5-11;/h1-2,6H,3-5,10H2;1H/t6-;/m1./s1 |
InChIキー |
VRZDWCACAHJRJB-FYZOBXCZSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
正規SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


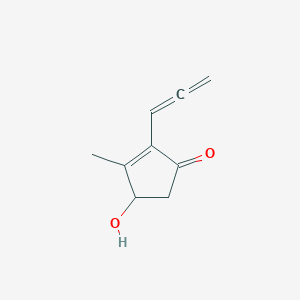
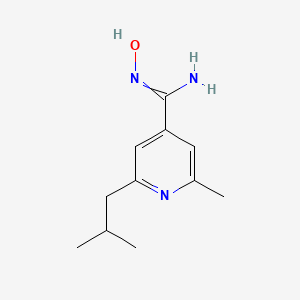
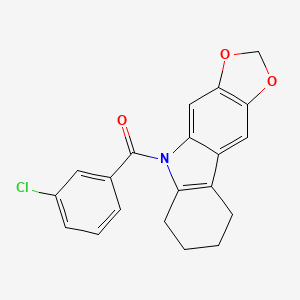
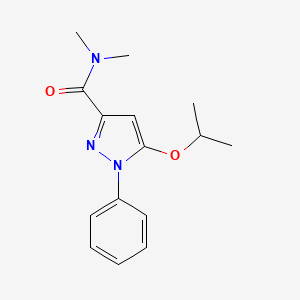
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
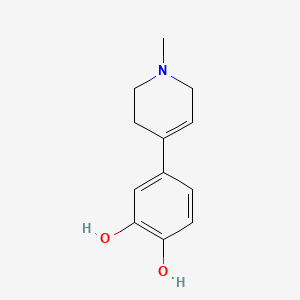
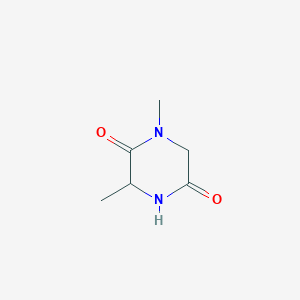
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
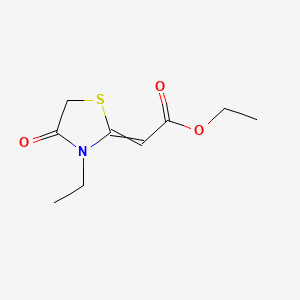
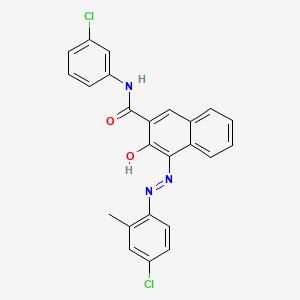
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
